1-(3-Bromobenzyl)-5-methyl-1h-pyrazol-3-amine
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Overview
Description
1-(3-Bromobenzyl)-5-methyl-1h-pyrazol-3-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of a bromobenzyl group and a methyl group in this compound makes it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromobenzyl)-5-methyl-1h-pyrazol-3-amine typically involves the reaction of 3-bromobenzyl chloride with 5-methyl-1h-pyrazol-3-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromobenzyl)-5-methyl-1h-pyrazol-3-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromobenzyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Major Products:
Nucleophilic Substitution: Formation of substituted pyrazoles.
Oxidation: Formation of pyrazole ketones or aldehydes.
Reduction: Formation of pyrazole amines or alcohols.
Scientific Research Applications
1-(3-Bromobenzyl)-5-methyl-1h-pyrazol-3-amine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Bromobenzyl)-5-methyl-1h-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The bromobenzyl group can facilitate binding to biological macromolecules, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the observed biological effects.
Comparison with Similar Compounds
1-(4-Bromobenzyl)-5-methyl-1h-pyrazol-3-amine: Similar structure but with the bromine atom at the para position.
1-(3-Chlorobenzyl)-5-methyl-1h-pyrazol-3-amine: Similar structure but with a chlorine atom instead of bromine.
1-(3-Bromobenzyl)-3-methyl-1h-pyrazol-5-amine: Similar structure but with the methyl group at a different position on the pyrazole ring.
Uniqueness: 1-(3-Bromobenzyl)-5-methyl-1h-pyrazol-3-amine is unique due to the specific positioning of the bromobenzyl and methyl groups, which can influence its reactivity and biological activity. The presence of the bromine atom can enhance its electrophilicity, making it a versatile intermediate for further chemical modifications.
Biological Activity
1-(3-Bromobenzyl)-5-methyl-1H-pyrazol-3-amine is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. The structure of this compound allows it to interact with various biological targets, leading to potential therapeutic applications in oncology and inflammation-related diseases. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.
Chemical Structure
The compound can be represented as follows:
Anticancer Properties
This compound exhibits significant anticancer properties. Research indicates that pyrazole derivatives are effective against multiple cancer types, including breast cancer (MDA-MB-231) and liver cancer (HepG2). In vitro studies have shown that this compound can inhibit cell proliferation with IC50 values ranging from 2.43 to 14.65 µM depending on the cell line tested .
Table 1: Anticancer Activity of this compound
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MDA-MB-231 | 2.43 - 7.84 | Induces apoptosis via caspase activation |
HepG2 | 4.98 - 14.65 | Microtubule destabilization |
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory potential. Pyrazole derivatives are known to inhibit inflammatory pathways, particularly through the modulation of cytokine release and inhibition of cyclooxygenase enzymes. Studies suggest that this compound may inhibit IL-2 production, contributing to its anti-inflammatory effects .
Table 2: Anti-inflammatory Activity
Study Reference | Inflammatory Model | Effect Observed |
---|---|---|
Carrageenan-induced edema | Significant reduction in edema | |
LPS-induced TNFα release | Inhibition of TNFα release |
The mechanisms through which this compound exerts its biological effects include:
- Microtubule Destabilization : Similar to other pyrazole derivatives, this compound may disrupt microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells .
- Cytokine Modulation : The inhibition of IL-2 and TNFα suggests a pathway through which this compound may exert its anti-inflammatory effects .
Case Studies
Recent studies have highlighted the effectiveness of pyrazole derivatives in clinical settings:
- Breast Cancer Treatment : A study involving MDA-MB-231 cells demonstrated that treatment with the compound resulted in a significant reduction in cell viability and induced apoptosis, confirming its potential as a therapeutic agent .
- Inflammatory Disease Models : In animal models, administration of the compound led to reduced inflammation markers in conditions such as rheumatoid arthritis, showcasing its therapeutic promise in inflammatory diseases .
Properties
Molecular Formula |
C11H12BrN3 |
---|---|
Molecular Weight |
266.14 g/mol |
IUPAC Name |
1-[(3-bromophenyl)methyl]-5-methylpyrazol-3-amine |
InChI |
InChI=1S/C11H12BrN3/c1-8-5-11(13)14-15(8)7-9-3-2-4-10(12)6-9/h2-6H,7H2,1H3,(H2,13,14) |
InChI Key |
YKZSSIUXZXMKJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC2=CC(=CC=C2)Br)N |
Origin of Product |
United States |
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